molecular formula C10H9NO B8626920 7-ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

7-ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No. B8626920
M. Wt: 159.18 g/mol
InChI Key: WIHGPPQWLLEOOJ-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

This compound was prepared according to a procedure similar to that described in Procedure B. To a solution of 2.5 M n-butyllithium in hexanes (3.91 ml) in THF (3 ml) at −78° C. was added dropwise ethynyl(trimethyl)silane (1.28 ml, 9.01 mmol). The reaction was stirred at −78° C. for 10 min before addition of a solution of 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (1 g, 7.51 mmol) in THF (7 ml). The reaction mixture was stirred and allowed to warm up to RT for 3 hr. The mixture was then diluted with water and the volatiles removed. The product was extracted with CHCl3:IPA (2:1 ratio, 2×25 ml). The organic phase was washed with water (20 mL) followed by brine (20 mL); dried over (Na2SO4), and the solvent removed in vacuo. Purification by column chromatography (25 g Isolute column, 100% DCM to 5% MeOH in DCM) followed by the second column chromatography (30% EtOAc-heptane) gave the title compound: 1H NMR (500 MHz, CDCl3) δ 2.49 (1H, ddd, J=13.44, 8.24, 6.07 Hz), 2.63-2.76 (2H, m), 2.90-3.02 (1H, m), 3.03-3.13 (1H, m), 3.42 (1H, s), 7.22 (1H, dd, J=7.57, 4.89 Hz), 7.62 (1H, d, J=7.57 Hz), 8.51 (1H, d, J=4.73 Hz); LC-MS: 459.95 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
3.91 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2]CC.C([Si](C)(C)C)#C.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]2[CH2:18][CH2:19][C:20](=[O:21])[C:13]=12>C1COCC1.O>[C:1]([C:20]1([OH:21])[C:13]2=[N:12][CH:17]=[CH:16][CH:15]=[C:14]2[CH2:18][CH2:19]1)#[CH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.28 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
hexanes
Quantity
3.91 mL
Type
solvent
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1=C2C(=CC=C1)CCC2=O
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
the volatiles removed
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with CHCl3:IPA (2:1 ratio, 2×25 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (25 g Isolute column, 100% DCM to 5% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1(CCC=2C1=NC=CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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